
1,3,4,6-Pentalenetetracarboxylic acid, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- is a chemical compound with the molecular formula C12H14O8. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- involves several steps. One common method includes the hydrogenation of pentalene tetracarboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are still under investigation, but they are believed to play a crucial role in the compound’s effects .
Comparación Con Compuestos Similares
1,3,4,6-Pentalenetetracarboxylic acid, octahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetracarboxylic acid: This compound has a similar structure but lacks the octahydro- modification, leading to different chemical properties and reactivity.
Hexahydro-1,3,4,6-pentalenetetracarboxylic acid: This compound has a similar backbone but differs in the degree of hydrogenation, affecting its stability and reactivity.
The uniqueness of 1,3,4,6-Pentalenetetracarboxylic acid, octahydro- lies in its specific structure and the resulting chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
91498-16-7 |
|---|---|
Fórmula molecular |
C12H14O8 |
Peso molecular |
286.23 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C12H14O8/c13-9(14)3-1-4(10(15)16)8-6(12(19)20)2-5(7(3)8)11(17)18/h3-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
JDGFELYPUWNNGR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2C(CC(C2C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)


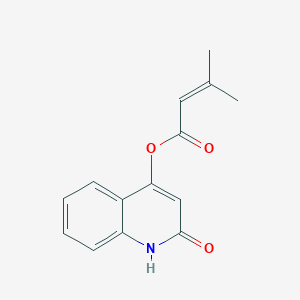
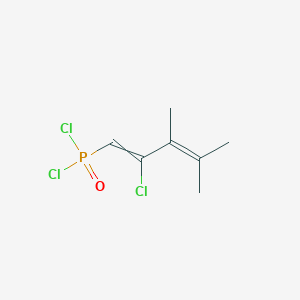
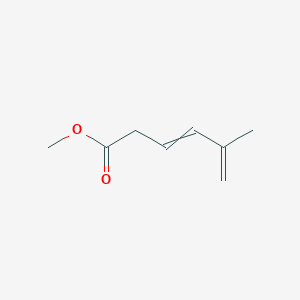
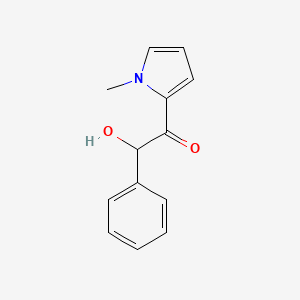
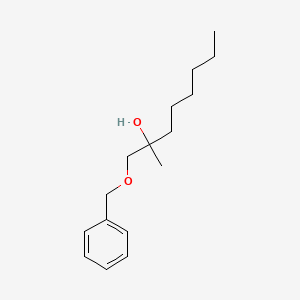
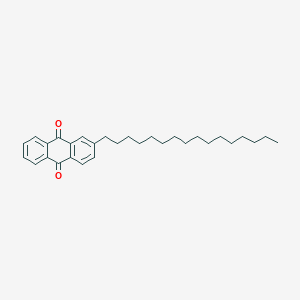

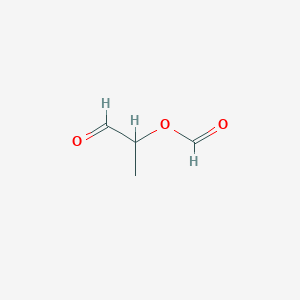

![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
